molecular formula C12H17NO2 B11895514 2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol

2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol

Cat. No.: B11895514
M. Wt: 207.27 g/mol
InChI Key: NJQHTIVVFOQECO-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an isopropylamino group attached to the indene ring, which is further substituted with two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene ring system.

    Introduction of Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an appropriate isopropylamine derivative reacts with the indene precursor.

    Hydroxylation: The final step involves the hydroxylation of the indene ring to introduce the two hydroxyl groups at the 4 and 5 positions. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the indene ring.

    Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Dehydroxylated indene derivatives.

    Substitution Products: Various substituted indene derivatives.

Scientific Research Applications

2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylamino)ethanol
  • 2-(Isopropylamino)propanol
  • 2-(Isopropylamino)butanol

Uniqueness

2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol is unique due to its indene ring structure combined with the isopropylamino and hydroxyl groups. This combination imparts distinct chemical and biological properties that are not observed in simpler isopropylamino derivatives.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(propan-2-ylamino)-2,3-dihydro-1H-indene-4,5-diol

InChI

InChI=1S/C12H17NO2/c1-7(2)13-9-5-8-3-4-11(14)12(15)10(8)6-9/h3-4,7,9,13-15H,5-6H2,1-2H3

InChI Key

NJQHTIVVFOQECO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC2=C(C1)C(=C(C=C2)O)O

Origin of Product

United States

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